molecular formula C4H7BrO B1373347 4-Bromobut-3-en-1-ol CAS No. 306749-29-1

4-Bromobut-3-en-1-ol

Cat. No. B1373347
CAS RN: 306749-29-1
M. Wt: 151 g/mol
InChI Key: HWSVHRDXHIRTMJ-UHFFFAOYSA-N
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Description

4-Bromobut-3-en-1-ol is an organic compound that belongs to the class of vinyl bromides . These are vinyl halides in which a bromine atom is bonded to an sp2-hybridised carbon atom . It has a molecular weight of 151.00 g/mol .


Synthesis Analysis

The synthesis of 4-Bromobut-3-en-1-ol involves a stereoselective nickel acetylacetonate catalyzed PhZnEt addition to but-1-ynylbenzene, generating an organozincate intermediate, which is then brominated . Another method involves acid hydrolysis under microwave activation .


Molecular Structure Analysis

The molecular formula of 4-Bromobut-3-en-1-ol is C4H7BrO . The InChI code is 1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2/b3-1- . The compound has a topological polar surface area of 20.2 Ų .


Chemical Reactions Analysis

The compound has a vapor pressure of 5.84E+003 Pa (43.8 mm Hg) and a log Koa of 2.748 . It undergoes atmospheric oxidation with an overall OH rate constant of 27.0513 E-12 cm3/molecule-sec .


Physical And Chemical Properties Analysis

4-Bromobut-3-en-1-ol has a molecular weight of 151.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 149.96803 g/mol . The compound has a heavy atom count of 6 .

Scientific Research Applications

Carbonyl Allylation

4-Bromobut-3-en-1-ol and related compounds have been used in carbonyl allylation processes. For instance, 1-Bromobut-2-ene has been used in a dichloromethane–water biphasic system to produce 1-substituted pent-3-en-1-ols and 2-methylbut-3-en-1-ols via regioselective addition to aldehydes (Masuyama, Kishida, & Kurusu, 1995).

Stereoselective Epoxidation

Stereoselective epoxidation of 4-bromo-1-butene and 3-butene-1-ol has been carried out with various alkene-utilizing bacteria. This research highlighted the influence of bromine atoms or hydroxyl groups on the stereochemical outcome of microbial epoxidation (Archelas, Hartmans, & Tramper, 1988).

Synthesis of Tetrahydropyranones

3-Bromobut-3-en-1-ols have been used in the diastereoselective synthesis of tetrahydropyranones. The methodology involves initial formation of a six-membered tetrahydropyranyl carbocation, followed by nucleophilic attack and elimination of HBr (Bora, Shit, Sahu, & Saikia, 2023).

Research on the reductive coupling of 4-bromo-3,3,4,4-tetrafluoro-1-butene has explored the smooth introduction of a tetrafluoroethylene unit into organic molecules. This process can yield various adducts in high to excellent yields (Konno et al., 2011).

Imidazo[1,2-a]pyridin-4-ium-8-olate Derivatives

The reaction of 4-bromobut-2-enoates with N-alkylimidazoles has been proposed as a method for obtaining imidazo[1,2-a]pyridin-4-ium-8-olate derivatives, important for various chemical applications (Shelepyuk et al., 2015).

Bromination of Cyclopent-2-en-1-ones

4-Bromobut-3-en-1-ol derivatives have been used in the bromination of cyclopent-2-en-1-ones, demonstrating the versatility of bromination methods for the synthesis of various synthons in organic chemistry (Shirinian et al., 2012).

Synthesis of Arsonolipids

4-Bromobut-1-ene has been used as a starting material in synthetic routes leading to arsonic acids and dithioarsonites, highlighting its potential in the synthesis of novel compounds (Serves et al., 1995).

Biocatalytic Production

The enzymatic production of (S)-4-bromo-3-hydroxybutyrate, which is structurally related to 4-bromobut-3-en-1-ol, has been explored for industrial applications, particularly in the production of statin compounds (Asako, Shimizu, & Itoh, 2009).

Safety and Hazards

4-Bromobut-3-en-1-ol is highly flammable and may cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause serious eye irritation and an allergic skin reaction .

properties

IUPAC Name

4-bromobut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSVHRDXHIRTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53900456

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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